molecular formula C10H15NO B3095636 3-[(Propylamino)methyl]phenol CAS No. 126845-31-6

3-[(Propylamino)methyl]phenol

Cat. No.: B3095636
CAS No.: 126845-31-6
M. Wt: 165.23 g/mol
InChI Key: CEMSAUZILJQSKE-UHFFFAOYSA-N
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Description

3-[(Propylamino)methyl]phenol is a chemical compound with the molecular formula C10H15NO . It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a phenol group substituted with a propylamino methyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propylamino)methyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of resorcinol with propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process often includes steps like distillation and crystallization to isolate and purify the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(propylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-6-11-8-9-4-3-5-10(12)7-9/h3-5,7,11-12H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMSAUZILJQSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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